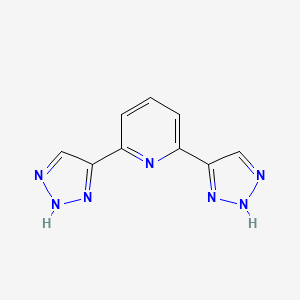

2,6-Di(2H-1,2,3-triazol-4-yl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-bis(2H-triazol-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N7/c1-2-6(8-4-10-15-13-8)12-7(3-1)9-5-11-16-14-9/h1-5H,(H,10,13,15)(H,11,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUXTIISPOXPEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C2=NNN=C2)C3=NNN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1542234-40-1 | |

| Record name | 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,6-Di(2H-1,2,3-triazol-4-yl)pyridine: A Privileged Ligand Framework for Advanced Metal Complexes

An In-Depth Technical Guide

Executive Summary

The field of coordination chemistry continually seeks ligand frameworks that are not only synthetically accessible but also capable of imparting unique and tunable properties to metal centers. Among the pantheon of N-heterocyclic ligands, the 2,6-di(1,2,3-triazolyl)pyridine (dtpy) scaffold has emerged as a particularly compelling platform. Its robust tridentate NNN coordination, combined with the modularity afforded by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, provides a powerful toolkit for the rational design of functional metal complexes.

This technical guide offers an in-depth exploration of 2,6-di(2H-1,2,3-triazol-4-yl)pyridine as a ligand. We delve into its efficient synthesis, its versatile coordination behavior with a range of transition metals, and the profound impact of its electronic and steric properties on the resulting complexes. Special emphasis is placed on the physicochemical properties that define the utility of these compounds, including the nuanced control over spin states in iron(II) complexes, which leads to fascinating spin-crossover (SCO) phenomena. Furthermore, we survey the burgeoning applications of dtpy-metal complexes in materials science as molecular switches, in catalysis, and in medicinal chemistry as potential therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of the dtpy ligand system in their work.

The Ascendancy of Triazolyl-Pyridine Ligands

Nitrogen-containing heterocyclic ligands are cornerstones of coordination chemistry, enabling the construction of metal complexes with diverse geometries and electronic structures. The 2,6-bis(triazolyl)pyridine framework, a close analogue of the well-studied 2,2':6',2''-terpyridine system, has garnered significant attention for its strong chelation and the unique electronic character of the triazole rings. The 2,6-di(1H-1,2,3-triazol-4-yl)pyridine isomer, specifically, offers a typical tridentate coordination mode that is crucial for forming stable, octahedral [M(dtpy)₂]²⁺ complexes.[1][2] The inherent synthetic accessibility of this ligand class via "click" chemistry allows for facile modification of the triazole rings, enabling fine-tuning of the steric and electronic properties of the resulting metal complexes.[3]

Ligand Synthesis: The Power of "Click" Chemistry

The prevalence of the 1,4-disubstituted dtpy ligand is a direct result of the efficiency, high yield, and exceptional functional group tolerance of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This powerful transformation provides a robust and reliable route to the desired ligand from readily available precursors.

The general synthetic strategy involves the reaction of 2,6-diethynylpyridine with an appropriate azide source. For the parent ligand, trimethylsilylacetylene is often used as a protected alkyne, which is then deprotected before the click reaction with an azide like trimethylsilyl azide, followed by hydrolysis. A more direct and common approach for substituted derivatives involves reacting 2,6-diethynylpyridine with organic azides.[4][5]

Detailed Experimental Protocol: Synthesis of a Substituted dtpy Ligand

This protocol is adapted from methodologies used for similar 2,6-bis(triazolyl)pyridine ligands and illustrates the typical "click" chemistry approach.[4][5]

Objective: To synthesize 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)pyridine.

Materials:

-

2,6-bis((prop-2-yn-1-yloxy)methyl)pyridine (BPMP) (1 mmol)

-

1-Azidooctane (3 mmol)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 mmol)

-

Sodium ascorbate (0.2 mmol)

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Distilled water

Procedure:

-

To a solution of 2,6-bis((prop-2-yn-1-yloxy)methyl)pyridine (1 mmol) in 3 mL of DMSO, add sodium ascorbate (0.2 mmol) and CuSO₄·5H₂O (0.01 mmol) in 2 mL of DMSO.

-

Stir the heterogeneous mixture for 2 minutes at room temperature.

-

Add 1-azidooctane (3 mmol) to the reaction mixture.

-

Heat the mixture to 50-60 °C and stir for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, dilute the reaction mixture with 30 mL of distilled water.

-

Extract the aqueous layer three times with 50 mL portions of dichloromethane (DCM).

-

Combine the organic extracts and dry over anhydrous Na₂SO₄.

-

Filter the solution and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product using flash column chromatography (e.g., silica gel, ethyl acetate/n-hexane mobile phase) to obtain the pure ligand.[4]

Self-Validation: The success of the synthesis is confirmed through standard characterization techniques. ¹H and ¹³C NMR spectroscopy will show the disappearance of the acetylenic proton signal and the appearance of the characteristic triazole proton signal (~8 ppm) and new signals corresponding to the alkyl chain.[5] Mass spectrometry will confirm the expected molecular weight of the final product.[4][5]

Coordination Chemistry and Complex Formation

2,6-di(1H-1,2,3-triazol-4-yl)pyridine (dtpy) functions as a classic tridentate, or pincer-type, NNN-donor ligand.[1][2] Coordination occurs through the central pyridine nitrogen and one nitrogen atom from each of the two flanking triazole rings, forming two stable five-membered chelate rings upon complexation with a metal ion. This coordination mode is fundamental to the formation of highly stable, typically octahedral, homoleptic [M(dtpy)₂]ⁿ⁺ complexes.[2]

General Protocol for Metal Complex Synthesis

This protocol describes a general method for synthesizing an iron(II) complex, a widely studied example with dtpy ligands.[1][2]

Objective: To synthesize ₂.

Materials:

-

2,6-di(1H-1,2,3-triazol-4-yl)pyridine (dtpy) ligand (2 equivalents)

-

Iron(II) perchlorate hexahydrate (Fe(ClO₄)₂·6H₂O) (1 equivalent)

-

Acetonitrile (MeCN) or Nitromethane (MeNO₂)

-

Diethyl ether

Procedure:

-

Dissolve the dtpy ligand (2 eq.) in a minimal amount of hot acetonitrile or nitromethane.

-

In a separate flask, dissolve the iron(II) perchlorate salt (1 eq.) in the same solvent.

-

Add the iron(II) solution dropwise to the stirring ligand solution. A color change is typically observed immediately, indicating complex formation.

-

Stir the resulting solution at room temperature for 1-2 hours.

-

Slowly add diethyl ether to the solution to precipitate the complex salt.

-

Collect the precipitate by vacuum filtration, wash with a small amount of diethyl ether, and dry under vacuum.

-

Recrystallization can be achieved by slow vapor diffusion of diethyl ether into a concentrated solution of the complex in acetonitrile.

Causality and Control: The choice of solvent is critical; it must dissolve both the ligand and the metal salt while being relatively non-coordinating to avoid competition with the dtpy ligand. The 2:1 ligand-to-metal stoichiometry is driven by the preference of the Fe(II) ion for an octahedral coordination environment, which is satisfied by two tridentate dtpy ligands. The counter-ion (e.g., ClO₄⁻, BF₄⁻) is chosen to be weakly coordinating and can influence the crystal packing and, in some cases, the spin-state properties of the final complex.[1][2]

Physicochemical Properties and Advanced Characterization

The properties of dtpy-metal complexes are dictated by the interplay between the ligand field and the d-orbitals of the central metal ion.

Magnetic Properties and Spin Crossover (SCO)

Transition metal complexes can exhibit different electron spin states, primarily high-spin (HS) and low-spin (LS), depending on the balance between the ligand field splitting energy (Δ) and the electron spin-pairing energy (P).[6][7] The dtpy ligand possesses an intermediate ligand field strength, which for certain metal ions like Fe(II) (a d⁶ ion), can lead to Δ being very close to P. This energetic proximity allows the complex to switch between the LS (diamagnetic, S=0) and HS (paramagnetic, S=2) states in response to external stimuli like temperature, pressure, or light.[1][2][8] This phenomenon is known as spin crossover (SCO).

Solvates of [Fe(dtpy)₂][ClO₄]₂ have been shown to be low-spin and diamagnetic in both the solid state and solution.[1][2] However, subtle modifications, such as methylation of the triazole rings, can dramatically alter the ligand field and induce SCO behavior. For example, the complex [Fe(L⁴)₂][ClO₄]₂·3MeNO₂, where L⁴ is 2,6-di(2-methyl-1,2,3-triazol-4-yl)pyridine, exhibits a hysteretic spin transition.[1][2]

Characterization: The primary technique for studying SCO is variable-temperature magnetic susceptibility measurement.[6][9] A sharp change in the magnetic moment (μ_eff) or the χT product (where χ is the molar magnetic susceptibility and T is temperature) indicates the transition temperature (T½).

| Complex | Metal Ion | Spin State / T½ (K) | Key Observation | Reference(s) |

| [Fe(dtpy)₂][ClO₄]₂ | Fe(II) | Low-Spin | Diamagnetic in solid state and solution. | [1],[2] |

| [Co(dtpy)₂][BF₄]₂ | Co(II) | High-Spin | Fully high-spin, paramagnetic. | [1],[2] |

| [Fe(L⁴)₂][ClO₄]₂·3MeNO₂ ¹ | Fe(II) | T½ = 128 K | Exhibits a hysteretic spin transition, indicating potential for memory effects. | [1],[2] |

| [Fe(L²)₂][ClO₄]₂ ² | Fe(II) | High-Spin | The isomeric ligand with N2-coordination results in a weaker ligand field. | [1],[2] |

| ¹ L⁴ = 2,6-di(2-methyl-1,2,3-triazol-4-yl)pyridine | ||||

| ² L² = 2,6-di(1,2,3-triazol-2-yl)pyridine |

Photophysical Properties

The photophysical properties of metal complexes are critical for applications in sensing, imaging, and photodynamic therapy.[10][11] Coordination of ligands like dtpy to metal ions can introduce new electronic transitions, such as metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT), and can also enhance intersystem crossing (ISC) via the heavy-atom effect, populating triplet states.[10][12]

While data on the parent dtpy complexes is emerging, studies on related systems provide valuable insights. Lanthanide complexes with functionalized pyridine-dicarboxamide ligands containing triazoles show characteristic sensitized emission, where the ligand acts as an "antenna" to absorb light and transfer the energy to the metal center.[13][14] Ruthenium(II) complexes with dtpy ligands have been developed as photocatalysts, underscoring their ability to engage in photoinduced electron transfer processes.[15] The emission properties are highly dependent on the metal ion, the solvent polarity, and the specific substitutions on the ligand framework.[16][17]

Applications in Research and Development

The unique properties of dtpy-metal complexes make them attractive candidates for a range of advanced applications.

Materials Science: Molecular Switches and Sensors

The SCO behavior observed in some Fe(II)-dtpy derivatives is the basis for their application as molecular switches. The ability to reversibly change the magnetic and optical properties of a material with an external stimulus could be harnessed for data storage, display devices, and molecular sensors. The hysteresis associated with some of these transitions is particularly important for memory applications.[1][2]

Catalysis

The stable, well-defined coordination environment provided by the dtpy ligand makes its metal complexes promising for catalysis. Ruthenium(II) complexes of dtpy have been embedded into porous organic polymers to create efficient and recyclable heterogeneous photocatalysts for organic transformations, such as the synthesis of thiocarbamates and disulfides.[15] The electronic tunability of the ligand allows for the optimization of the redox potential of the metal center, a key parameter in many catalytic cycles.[18][19]

Biomedical Applications

The intersection of coordination chemistry and medicine is a rapidly growing field. Triazole-containing compounds are known for a wide range of biological activities.[4][20] Metal complexes of substituted dtpy ligands have shown promising antimicrobial and anticancer properties.

-

Antimicrobial Activity: Ruthenium(II) complexes of dtpy ligands with varying alkyl chain lengths have been tested against Staphylococcus aureus and Escherichia coli.[21] The antibacterial activity was found to be dependent on the lipophilicity conferred by the alkyl chains, with minimum inhibitory concentrations (MICs) as low as 2 µg/mL against S. aureus.[21]

-

Anticancer Activity: Complexes of substituted dtpy ligands with heavy metals like gold, platinum, and rhodium have been synthesized and evaluated for their cytotoxicity against breast cancer cell lines (MDA-MB-231).[22] The results suggest that these compounds are promising candidates for further development as anticancer agents.[22][23] The proposed mechanism often involves the complex binding to DNA, inhibiting replication and leading to apoptosis.

Conclusion and Future Outlook

This compound and its derivatives represent a highly versatile and synthetically accessible class of tridentate ligands. The straightforward "click" chemistry synthesis allows for systematic tuning of their properties, which are then translated into the resulting metal complexes. The ability of this ligand framework to support a range of metal ions and to induce intriguing magnetic phenomena, such as spin crossover, positions it at the forefront of materials science research. Furthermore, the demonstrated photophysical activity and biological efficacy of its complexes highlight significant potential in catalysis and drug development.

Future research will likely focus on expanding the library of substituted dtpy ligands to gain finer control over SCO properties, developing more efficient and selective catalysts for challenging organic transformations, and elucidating the precise mechanisms of biological action to design next-generation metallodrugs. The dtpy scaffold is not merely another ligand but a dynamic platform for innovation in molecular science.

References

-

Capel Berdiell, I., Davies, D. J., Woodworth, J., et al. (2021). Structures and Spin States of Iron(II) Complexes of Isomeric 2,6-Di(1,2,3-triazolyl)pyridine Ligands. Inorganic Chemistry. [Link][1][2]

-

de la Cadena, A., et al. (n.d.). Metal Coordination Effects on the Photophysics of Dipyrrinato Photosensitizers. PMC. [Link][10]

-

Abdulameer, J. H., & Alias, M. F. (2022). Synthesis and characterization of some metal complexes with 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl) methoxy) methyl) pyridine and the study of their biological activities. Eurasian Chemical Communications. [Link][4][5]

-

Slideshare. (n.d.). Magnetic properties of transition metal complexes. [Link][6]

-

Scribd. (n.d.). Magnetic Properties of Transition Metal Metal Complexes. [Link][7]

-

Brenlla, V. P., et al. (n.d.). Study of the Photophysical Properties and the DNA Binding of Enantiopure [Cr(TMP)2(dppn)]3+ Complex. PMC. [Link][11]

-

White Rose Research Online. (n.d.). Structures and Spin States of Iron(II) Complexes of Isomeric 2,6-Di(1,2,3-triazolyl)pyridine Ligands. [Link]

-

Journal of Medicinal and Pharmaceutical Chemistry Research. (n.d.). Synthesis and characterization of some metal complexes with 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl) methoxy) methyl) pyridine and the study of their biological activities. [Link]

-

Das, D., et al. (2014). Synthesis, Structure and Photophysical Properties of a Highly Luminescent Terpyridine-Diphenylacetylene Hybrid Fluorophore and its Metal Complexes. ResearchGate. [Link][16]

-

Chiodo, F., et al. (2020). Metal Atom Effect on the Photophysical Properties of Mg(II), Zn(II), Cd(II), and Pd(II) Tetraphenylporphyrin Complexes Proposed as Possible Drugs in Photodynamic Therapy. MDPI. [Link][12]

-

Ghedini, M., et al. (2023). Role of the Environment Polarity on the Photophysical Properties of Mesogenic Hetero-Polymetallic Complex. Preprints.org. [Link][17]

-

Semantic Scholar. (n.d.). Synthesis, photophysical and assembly studies of novel luminescent lanthanide(III) complexes of 1,2,3-triazolyl-pyridine-2,6-dicarboxamide-based ligands. [Link][13]

-

El-Faham, A., et al. (2022). Bivalent transition metal complexes of triazole pyridine Schiff base with theoretical and biological investigations. PMC. [Link][20]

-

ResearchGate. (n.d.). Self-Assembly with 2,6-Bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine: Silver(I) and Iron(II) Complexes. [Link][3]

-

ResearchGate. (n.d.). Luminescence properties and DFT calculations of lanthanide(III) complexes (Ln = La, Nd, Sm, Eu, Gd, Tb, Dy) with 2,6-bis(5-methyl-benzimidazol-2-yl)pyridine. [Link][14]

-

Royal Society of Chemistry. (n.d.). 2,6-Bis(1,2,3-triazol-4-yl)pyridine ruthenium(ii) complex embedded porous organic polymers as efficient photocatalysts for organic transformations. [Link][15]

-

Abdulameer, J. H., & Alias, M. F. (2022). Heavy Metal Complexes of 1, 2, 3-Triazole derivative: Synthesis, Characterization, and Cytotoxicity Appraisal Against Breast Cancer Cell Lines (MDA-MB-231). Baghdad Science Journal. [Link][22]

-

SlidePlayer. (2020). Magnetic Properties of Complexes. [Link][9]

-

ResearchGate. (n.d.). Synthesis, Characterisation and Antimicrobial Studies of some 2,6‐bis(1,2,3‐Triazol‐4‐yl)Pyridine Ruthenium(II) “Click” Complexes. [Link][21]

-

Semantic Scholar. (2017). Catalytic Applications of Pyridine‐Containing Macrocyclic Complexes. [Link][18]

-

OpenStax. (2023). Magnetic Properties of Transition Metal Complexes. [Link][8]

-

Conradie, J., et al. (2018). Chemical and structural data of (1,2,3-triazol-4-yl)pyridine-containing coordination compounds. Data in Brief. [Link][24]

-

MDPI. (n.d.). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. [Link][23]

-

ACS Publications. (n.d.). Rhenium Complexes Based on 2-Pyridyl-1,2,3-triazole Ligands: A New Class of CO2 Reduction Catalysts. [Link][19]

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. echemcom.com [echemcom.com]

- 5. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 6. Magnetic properties of transition metal complexes | PPTX [slideshare.net]

- 7. scribd.com [scribd.com]

- 8. m.youtube.com [m.youtube.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Metal Coordination Effects on the Photophysics of Dipyrrinato Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Study of the Photophysical Properties and the DNA Binding of Enantiopure [Cr(TMP)2(dppn)]3+ Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. 2,6-Bis(1,2,3-triazol-4-yl)pyridine ruthenium(ii) complex embedded porous organic polymers as efficient photocatalysts for organic transformations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. preprints.org [preprints.org]

- 18. semanticscholar.org [semanticscholar.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Bivalent transition metal complexes of triazole pyridine Schiff base with theoretical and biological investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. "Heavy Metal Complexes of 1, 2, 3-Triazole derivative: Synthesis, Chara" by Jihan Hameed Abdulameer and Mahasin F. Alias [bsj.uobaghdad.edu.iq]

- 23. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes [mdpi.com]

- 24. Chemical and structural data of (1,2,3-triazol-4-yl)pyridine-containing coordination compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendance of 1,2,4-Triazolyl Pyridines: A Technical Guide to Their Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic fusion of the 1,2,4-triazole and pyridine rings has given rise to a versatile class of heterocyclic compounds with profound implications for medicinal chemistry. 1,2,4-Triazolyl pyridines have emerged as a privileged scaffold, demonstrating a wide spectrum of biological activities, including potent antitubercular, anticancer, and antimicrobial properties. This technical guide provides a comprehensive exploration of the discovery, synthesis, and structure-activity relationships of these significant compounds, offering field-proven insights for professionals engaged in drug discovery and development.

Discovery and Therapeutic Promise: A New Frontier in Drug Development

The journey of 1,2,4-triazolyl pyridines in drug discovery has been notably marked by their significant potential in combating infectious diseases and cancer.[1] A pivotal discovery in this arena was a series of 3-thio-1,2,4-triazole-substituted pyridines that exhibited potent inhibitory activity against Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis.[1] The initial hit compound, 3-(5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-5-(oct-1-yn-1-yl)pyridine, demonstrated a growth inhibition against Mtb with an IC50 of 5.3 μM.[1] Subsequent structure-activity relationship (SAR) studies have led to the identification of analogs with inhibitory activities ranging from low micromolar to nanomolar.[1] Crucially, these potent analogs have shown no cytotoxicity in mammalian cells at concentrations over 100 times their effective dose against Mtb, underscoring their potential as selective therapeutic agents.[1]

Beyond their antitubercular effects, 1,2,4-triazolyl pyridine derivatives have also shown promise as anticancer agents.[2][3] Certain derivatives have exhibited moderate to potent anticancer activities against various cancer cell lines, with IC50 values in the micromolar range.[2][3] The versatile nature of this scaffold has also led to the exploration of its antimicrobial and antifungal activities, with some derivatives showing significant efficacy against various bacterial and fungal strains.[4][5]

Synthetic Methodologies: Constructing the 1,2,4-Triazolyl Pyridine Core

The synthesis of 1,2,4-triazolyl pyridines can be broadly categorized based on the nature of the linkage between the two heterocyclic rings and the substitution pattern. Key strategies involve the construction of the triazole ring from a pyridine-containing precursor or the coupling of pre-formed triazole and pyridine moieties.

Synthesis of 3-Thio-1,2,4-Triazolyl Pyridines

A prevalent and well-documented route to a significant class of biologically active 1,2,4-triazolyl pyridines involves the synthesis of 3-thio-substituted derivatives. This multi-step process typically begins with a pyridine carboxylic acid hydrazide.

General Synthetic Workflow:

Figure 1: General workflow for the synthesis of 3-thio-1,2,4-triazolyl pyridines.

This methodology offers a high degree of flexibility, allowing for the introduction of diverse substituents on both the pyridine and triazole rings, as well as on the thioether linkage, facilitating extensive SAR studies.[1]

Synthesis of Fused[1][2][7]Triazolo[1,5-a]pyridines

Another important class of 1,2,4-triazolyl pyridines are the fused[1][6]triazolo[1,5-a]pyridine systems. These are often synthesized from 2-aminopyridine derivatives.

Key Synthetic Approaches:

-

From 2-Aminopyridines and Formamidoximes: Cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride provides[1][6]triazolo[1,5-a]pyridines in good yields.[7]

-

From N-(Pyridin-2-yl)benzimidamides: PIFA-mediated intramolecular annulation offers a direct, metal-free oxidative N-N bond formation to yield the fused triazole system in short reaction times and high yields.[7]

-

Copper-Catalyzed Oxidative Coupling: A copper-catalyzed reaction using air as the oxidant allows for sequential N-C and N-N bond formation, providing a versatile route to these fused heterocycles.[7]

Synthesis of Other Isomeric 1,2,4-Triazolyl Pyridines

The synthesis of other isomers, such as 2-, 3-, and 4-(1H-1,2,4-triazol-1-yl)pyridines, often involves the reaction of a substituted pyridine with a pre-formed 1,2,4-triazole or the construction of the triazole ring from a pyridine-containing amine or hydrazine. For instance, the synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole has been achieved through the reaction of isonicotinic acid with hydrazine, followed by a deamination step.[8]

Structure-Activity Relationships (SAR) and Mechanistic Insights

The biological activity of 1,2,4-triazolyl pyridines is intricately linked to their substitution patterns. The causality behind experimental choices in their design is often guided by SAR studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Antitubercular Activity

For the 3-thio-1,2,4-triazole series of antitubercular agents, SAR studies have revealed several key insights:[1]

-

The Western Region (Pyridine Ring): Modifications to the pyridine ring have a significant impact on activity.

-

The Eastern and Southern Regions (Thioether Substituent): The nature of the substituent attached to the thioether linkage is crucial for potency. Aromatic and aliphatic groups have been extensively explored.

-

The 1,2,4-Triazole Core: The integrity of the triazole ring is essential for activity.

Mechanistic studies on potent nitro-containing analogs suggest that these compounds may act as prodrugs, activated by the F420-dependent nitroreductase Ddn, similar to the antitubercular drug pretomanid.[1][6] This activation pathway is a key consideration in the design of new analogs to overcome potential resistance mechanisms.[1][6]

Anticancer Activity

In the context of anticancer activity, the substitution pattern on both the pyridine and the triazole rings, as well as the nature of any linker, plays a critical role in determining the cytotoxicity against various cancer cell lines.[2][9] For some[1][6]triazolo[1,5-a]pyridinylpyridines, the antiproliferative activity has been linked to the inhibition of protein kinases such as AKT.[9] Other 1,2,4-triazole derivatives have been shown to act as tubulin polymerization inhibitors.[10][11]

Table 1: Anticancer Activity of Selected 1,2,4-Triazolyl Pyridine Derivatives [2]

| Compound ID | R Group on Benzylthio Moiety | IC50 (µM) against Murine Melanoma (B16F10) |

| TP1 | H | 61.11 |

| TP2 | 4-Cl | 52.14 |

| TP3 | 4-F | 55.23 |

| TP4 | 4-NO2 | 48.21 |

| TP5 | 2,4-diCl | 45.18 |

| TP6 | 4-Br | 41.12 |

| TP7 | 4-CH3 | 58.17 |

Antimicrobial Activity

The antimicrobial spectrum and potency of 1,2,4-triazolyl pyridines are also highly dependent on their structural features. For a series of hydrazones bearing pyridine and 1,2,4-triazole-3-thione moieties, certain derivatives showed exceptional activity against the fungus C. tenuis and high antibacterial activity against M. luteum.[4] The presence of specific substituents, such as a 5-chloropyridine moiety, was found to enhance antibacterial activity.[4]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates and final compounds, adapted from established literature procedures.

Protocol 1: Synthesis of 5-(5-bromopyridin-3-yl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione[2]

This protocol outlines the synthesis of a key intermediate for the development of antitubercular agents.

Step 1: Synthesis of 5-bromonicotinohydrazide

-

This intermediate is typically synthesized in two steps from the commercially available methyl 5-bromonicotinate.

Step 2: Synthesis of 2-(5-bromonicotinoyl)-N-(4-chlorophenyl)hydrazine-1-carbothioamide (Thiosemicarbazide intermediate)

-

Dissolve 5-bromonicotinohydrazide in ethanol.

-

Add 4-chlorophenyl isothiocyanate to the solution.

-

Heat the mixture at reflux for 4 hours.

-

The resulting 1,4-disubstituted thiosemicarbazide can often be used in the next step without further purification.

Step 3: Synthesis of 5-(5-bromopyridin-3-yl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

-

Treat the thiosemicarbazide intermediate from Step 2 with 10% aqueous sodium hydroxide.

-

Heat the mixture at 60 °C for 4 hours to induce intramolecular cyclization.

-

Acidify the reaction mixture to precipitate the desired triazole-3-thione.

-

Collect the product by filtration and purify as necessary.

Protocol 2: Synthesis of 3-(5-(benzylthio)-4H-1,2,4-triazol-3-yl)pyridine[6]

This protocol describes the synthesis of a 3-thio-substituted 1,2,4-triazolyl pyridine with antimicrobial activity.

Step 1: Synthesis of Potassium 3-pyridyl-dithiocarbazate

-

Synthesize nicotinohydrazide from the corresponding ester.

-

React the nicotinohydrazide with carbon disulfide in the presence of potassium hydroxide in ethanol.

Step 2: Synthesis of 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

-

Cyclize the potassium 3-pyridyl-dithiocarbazate from Step 1 using a suitable reagent, such as ammonia solution.

Step 3: Synthesis of 3-(5-(benzylthio)-4H-1,2,4-triazol-3-yl)pyridine

-

React the 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol from Step 2 with benzyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone/methanol).

-

Stir the reaction at room temperature overnight.

-

Isolate and purify the final product.

Future Perspectives

The field of 1,2,4-triazolyl pyridines continues to be a vibrant area of research. Future efforts will likely focus on:

-

Expansion of Chemical Space: The development of novel synthetic methodologies to access a wider diversity of substitution patterns and isomeric forms.

-

Mechanism of Action Studies: Deeper investigation into the molecular targets and mechanisms of action for various biological activities to guide rational drug design.

-

Optimization of ADME Properties: Addressing challenges such as suboptimal absorption, distribution, metabolism, and excretion (ADME) characteristics to improve the drug-like properties of lead compounds.[1][6]

-

Combination Therapies: Exploring the potential of 1,2,4-triazolyl pyridines in combination with existing drugs to combat drug resistance.

The continued exploration of this versatile scaffold holds great promise for the discovery of new and effective therapeutic agents to address unmet medical needs.

References

-

Berida, T., et al. (2023). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Infectious Diseases, 9(11), 2282–2298. [Link]

- BenchChem. (2025). . BenchChem.

- Elsevier. (2022).

-

ACS Publications. (2023). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Infectious Diseases. [Link]

- National Institutes of Health. (2022).

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

-

Patel, H. R., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(1), 56-61. [Link]

- MDPI. (2022). The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones. [Journal Name].

- International Journal of Pharmaceutical Sciences and Research. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research.

-

ResearchGate. (2005). New Method for the General Synthesis of[1][6]Triazolo[1,5‐a]pyridines. [Journal Name].

- Elsevier. (2022).

-

Wang, X. M., et al. (2013). Synthesis and anticancer activity evaluation of a series of[1][6]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 67, 243-251. [Link]

- ResearchGate. (2022).

- ResearchGate. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. [Journal Name].

- PubMed. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. [Journal Name].

- PubMed. (2005).

- ResearchGate. (2023). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. [Journal Name].

- National Institutes of Health. (2019). 1,2,4-Triazoles as Important Antibacterial Agents. [Journal Name].

- MDPI. (2022).

- ResearchGate. (2018).

- Ahirwar, D., et al. (2017). Synthesis and Characterization of 1,2,4-Triazole- Pyridine Hybrids as Potential Antimicrobial Agents. International Journal of Pharmaceutical and Clinical Research, 9(12), 702-707.

- MDPI. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Journal Name].

- ResearchGate. (2016). A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)

- National Institutes of Health. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Journal Name].

- MDPI. (2002). Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole. [Journal Name].

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

Sources

- 1. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 3. researchgate.net [researchgate.net]

- 4. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. impactfactor.org [impactfactor.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. organic-chemistry.org [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Computational Investigation of 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine and its Derivatives

Foreword: Bridging Theory and Application with 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine

The this compound (DTP) scaffold, often referred to as the btp [2,6-bis(1,2,3-triazol-4-yl)pyridine] motif, has emerged as a remarkably versatile terdentate ligand in modern chemistry.[1] Its facile synthesis via copper(I)-catalyzed azide-alkyne cycloaddition ("click" chemistry) has opened avenues for a diverse range of applications, from the construction of complex supramolecular architectures to the development of novel therapeutic agents and photocatalysts.[1][2][3][4] The unique electronic properties and coordination capabilities of the DTP core, characterized by a central pyridine flanked by two 1,2,3-triazole rings, make it a compelling subject for in-depth computational analysis.

This technical guide is designed for researchers, computational chemists, and drug development professionals who wish to employ computational methods to explore the multifaceted nature of DTP and its derivatives. We move beyond a mere recitation of methods to provide a cohesive framework for understanding the causality behind computational choices, ensuring that each step is part of a self-validating workflow. By integrating theoretical principles with practical, step-by-step protocols, this document aims to empower you to predict, rationalize, and guide experimental endeavors in this exciting field.

PART 1: The 'Why': Rationale for Computational Scrutiny of DTP

The decision to apply computational methods to the study of DTP is driven by the need to understand its structure-property relationships at a molecular level. Experimental techniques provide invaluable macroscopic data, but computational studies offer a window into the electronic and conformational landscapes that govern DTP's behavior.

Key areas where computation provides critical insights include:

-

Conformational Analysis: The DTP core can adopt different conformations, such as the 'kinked' anti-anti and the 'extended' syn-syn forms.[4] Computational methods can quantify the energetic differences between these conformers, which is crucial for understanding its binding preferences.

-

Coordination Chemistry: DTP's terdentate NNN binding pocket is central to its function.[1][2] Density Functional Theory (DFT) allows for the precise modeling of metal-ligand interactions, helping to predict coordination geometries, spin states of metal complexes, and the electronic consequences of metal binding.[5]

-

Electronic and Photophysical Properties: For applications in photocatalysis and sensing, understanding the electronic transitions is paramount.[3] Time-Dependent DFT (TD-DFT) can predict absorption and emission spectra, elucidating the nature of the molecular orbitals involved.[6]

-

Biological Activity: In drug development, molecular docking and molecular dynamics (MD) simulations can predict the binding affinity and mode of interaction of DTP derivatives with biological targets, such as enzymes or DNA, guiding the design of more potent and selective therapeutic agents.[4][7][8]

-

Reactivity and Mechanism: Computational studies can map out reaction pathways, for instance, in catalytic cycles, providing insights that are often difficult to obtain experimentally.[7]

Logical Workflow for Computational Analysis of DTP

The following diagram illustrates a comprehensive workflow for the computational study of a DTP derivative, from initial structure preparation to the prediction of various chemical and biological properties.

Caption: A comprehensive workflow for the computational analysis of DTP derivatives.

PART 2: Core Computational Methodologies

This section details the theoretical underpinnings and practical implementation of the most relevant computational methods for studying DTP. As a Senior Application Scientist, the emphasis here is on the causality of methodological choices.

Density Functional Theory (DFT) for Ground-State Properties

DFT is the workhorse for computational studies of medium-sized molecules like DTP due to its excellent balance of accuracy and computational cost. It is used to determine the electronic structure, optimized geometry, and energetic properties.[6][8][9]

Protocol: Geometry Optimization and Frequency Analysis of DTP

This protocol outlines the steps to obtain a reliable ground-state structure for a DTP derivative.

-

Initial Structure Generation:

-

Action: Draw the 2D structure of the DTP derivative in a molecular editor and convert it to a 3D structure.

-

Causality: This provides a sensible starting point for the optimization. A poor initial structure can lead to the optimizer getting trapped in a high-energy local minimum.

-

-

Choice of Functional and Basis Set:

-

Action: Select a functional and basis set. A common and well-validated choice for organic and organometallic systems is the B3LYP functional with the 6-31G(d,p) basis set.[6][8] For systems with metal ions, a larger basis set like 6-311G(d,p) for the ligand and a basis set with effective core potentials (e.g., LANL2DZ) for the metal is often employed.

-

Causality: The B3LYP hybrid functional incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of conjugated systems like DTP. The 6-31G(d,p) basis set includes polarization functions (d on heavy atoms, p on hydrogens) that are essential for describing the anisotropic nature of chemical bonds.

-

-

Geometry Optimization:

-

Action: Perform a geometry optimization calculation using the chosen functional and basis set.

-

Causality: This process iteratively adjusts the nuclear coordinates to find the minimum energy conformation on the potential energy surface. This yields the most stable 3D structure of the molecule.

-

-

Frequency Calculation:

-

Action: Following optimization, perform a frequency calculation at the same level of theory.

-

Causality: This step is a self-validating check. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. Additionally, it provides thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy) and the theoretical vibrational spectrum (e.g., IR).

-

Data Presentation: Key Structural Parameters

Computational results should be presented clearly for comparison with experimental data (e.g., from X-ray crystallography).

| Parameter | Bond Length (Å) - B3LYP/6-31G(d,p) | Bond Angle (°) - B3LYP/6-31G(d,p) |

| Py-C | Calculated Value | N/A |

| C-C (Py-Triazole) | Calculated Value | N/A |

| N-N (Triazole) | Calculated Value | N/A |

| Py(N)-C-C | N/A | Calculated Value |

| C-Triazole(N)-N | N/A | Calculated Value |

Time-Dependent DFT (TD-DFT) for Excited-State Properties

To understand the photophysical properties of DTP, such as its use in photocatalysis, we must investigate its electronic excited states. TD-DFT is a powerful tool for this purpose.[6]

Protocol: Simulating the UV-Vis Absorption Spectrum

-

Prerequisite: A fully optimized ground-state geometry from a DFT calculation.

-

TD-DFT Calculation:

-

Action: Perform a TD-DFT calculation on the optimized structure. Typically, the first 10-20 singlet excited states are requested. The same functional and basis set as the ground-state optimization should be used for consistency.

-

Causality: This calculation solves the time-dependent Schrödinger equation to determine the energies of vertical electronic transitions from the ground state to various excited states.

-

-

Analysis of Results:

-

Action: Analyze the output to identify the transition energies (wavelengths), oscillator strengths, and the molecular orbitals involved in each transition.

-

Causality: The oscillator strength indicates the intensity of an electronic transition. A high oscillator strength corresponds to a strong absorption peak in the experimental spectrum. Analyzing the contributing orbitals (e.g., HOMO -> LUMO) reveals the nature of the transition (e.g., π→π, n→π, metal-to-ligand charge transfer).

-

Molecular Docking for Biological Interactions

For medicinal chemistry applications, understanding how DTP derivatives interact with protein targets is crucial.[4][7] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Protocol: Docking a DTP Derivative into an Enzyme Active Site

-

Preparation of the Receptor:

-

Action: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Causality: This ensures the receptor is in a chemically correct state for the docking simulation. Water molecules are typically removed as their positions are often not well-resolved and can interfere with ligand binding.

-

-

Preparation of the Ligand:

-

Action: Use the DFT-optimized 3D structure of the DTP derivative. Assign partial charges and define rotatable bonds.

-

Causality: A low-energy, optimized ligand conformation is a more realistic starting point. Defining rotatable bonds allows the docking algorithm to explore the conformational flexibility of the ligand within the binding site.

-

-

Defining the Binding Site:

-

Action: Define the search space for the docking algorithm, typically a grid box centered on the known active site of the enzyme.

-

Causality: This focuses the computational effort on the region of the protein where binding is expected to occur, increasing the efficiency and accuracy of the simulation.

-

-

Running the Docking Simulation:

-

Action: Use a docking program (e.g., AutoDock, Glide) to perform the simulation. The program will generate multiple possible binding poses and score them based on a scoring function.

-

Causality: The scoring function estimates the binding affinity. The top-ranked poses represent the most likely binding modes of the ligand.

-

-

Post-Docking Analysis:

-

Action: Visualize the top-ranked poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) between the DTP derivative and the protein residues.

-

Causality: This analysis provides a structural hypothesis for the ligand's mechanism of action and can guide the design of new derivatives with improved binding affinity.

-

Caption: A streamlined workflow for molecular docking of DTP derivatives.

PART 3: Synthesis of Findings and Future Directions

Computational studies on this compound provide a powerful complement to experimental research. DFT and TD-DFT calculations have proven invaluable in rationalizing the structural, electronic, and photophysical properties of DTP and its metal complexes.[6][9] For instance, the low-spin diamagnetic nature of [Fe(L3)2][ClO4]2 complexes, where L3 is 2,6-di(1H-1,2,3-triazol-4-yl)pyridine, can be understood through analysis of the molecular orbitals and ligand field splitting predicted by DFT.[5]

In the realm of medicinal chemistry, in silico approaches like molecular docking have successfully identified DTP derivatives as potential EGFR inhibitors, with computational predictions of binding modes guiding further synthetic efforts.[4] The correlation between calculated binding energies and experimentally determined cytotoxic activities (IC50 values) serves as a powerful validation of the computational models.[4][8]

Looking forward, the integration of more advanced computational techniques, such as quantum mechanics/molecular mechanics (QM/MM) and enhanced sampling molecular dynamics simulations, will enable an even more accurate description of DTP-containing systems, particularly in complex biological environments. These methods will be instrumental in elucidating enzymatic reaction mechanisms where DTP-based cofactors might be involved and in calculating binding free energies with higher precision. The continued synergy between computational prediction and experimental validation will undoubtedly accelerate the discovery and optimization of new technologies based on the versatile DTP scaffold.

References

-

Rosendale, D., Preston, D., & Crowley, J. D. (2017). Self-Assembly with 2,6-Bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine: Silver(I) and Iron(II) Complexes. Molecules, 22(10), 1762. [Link]

-

Hameed Abdulameer, J., & Alias, M. F. (2022). Synthesis and characterization of some metal complexes with 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl) methoxy) methyl) pyridine and the study of their biological activities. Journal of Medicinal and Pharmaceutical Chemistry Research, 4(12), 1266-1284. [Link]

-

Li, J., et al. (2021). 2,6-Bis(1,2,3-triazol-4-yl)pyridine ruthenium(ii) complex embedded porous organic polymers as efficient photocatalysts for organic transformations. Royal Society of Chemistry. [Link]

-

Anonymous. (2025). A theoretical studies on the energetic properties of triazole-benzene and triazole-pyridine derivatives. Journal of Molecular Modeling, 31(9), 261. [Link]

-

Anonymous. (n.d.). Vibrational Normal Modes Investigation of 4-Methyl Triazole [4,5-c] Pyridine Using Density Function Theory (DFT)-Chemical Quantum Calculation: Computer Simulation Program. Journal of Engineering and Applied Sciences. [Link]

-

Gak, J. H., et al. (2016). Structures and Spin States of Iron(II) Complexes of Isomeric 2,6-Di(1,2,3-triazolyl)pyridine Ligands. White Rose Research Online. [Link]

-

Goel, N., et al. (2025). Exploration of Novel 2,6-Bis(1-Aryl-1,2,3-Triazol-4-yl)Pyridine Derivatives: Synthesis, Apoptotic Antiproliferative Evaluation, and In silico Insight as EGFR Inhibitors. Polycyclic Aromatic Compounds. [Link]

-

Anonymous. (n.d.). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Publications. [Link]

-

Dutta, B., et al. (2025). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. ACS Omega. [Link]

-

Crowley, J. D., & McMorran, D. A. (2014). The btp [2,6-bis(1,2,3-triazol-4-yl)pyridine] binding motif: a new versatile terdentate ligand for supramolecular and coordination chemistry. Chemical Society Reviews, 43(18), 6355-6369. [Link]

-

Rosendale, D., et al. (2017). Self-Assembly with 2,6-Bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine: Silver(I) and Iron(II) Complexes. ResearchGate. [Link]

-

Anonymous. (n.d.). NEW COMPLEXES OF 2-(1H-1, 2, 4-TRIAZOL-3-YL) PYRIDINE WITH Co(II), Cd(II), Rh(III), IONS: SYNTHESIS, STRUCTURE, PROPERTIES AND. Environmental Engineering and Management Journal. [Link]

-

Abdulameer, J. H., & Alias, M. F. (2022). Synthesis and characterization of some metal complexes with 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl) methoxy) methyl) pyridine and the study of their biological activities. Eurasian Chemical Communications, 4(12), 1266-1284. [Link]

-

Tabti, R., et al. (2023). Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry, 16(4), 104603. [Link]

-

Abdel-Wahab, B. F., et al. (2021). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazoles. ACS Omega, 6(5), 3681-3694. [Link]

Sources

- 1. The btp [2,6-bis(1,2,3-triazol-4-yl)pyridine] binding motif: a new versatile terdentate ligand for supramolecular and coordination chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Self-Assembly with 2,6-Bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine: Silver(I) and Iron(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,6-Bis(1,2,3-triazol-4-yl)pyridine ruthenium(ii) complex embedded porous organic polymers as efficient photocatalysts for organic transformations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking - Arabian Journal of Chemistry [arabjchem.org]

- 8. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A theoretical studies on the energetic properties of triazole-benzene and triazole-pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

coordination chemistry of 2,6-di(1,2,3-triazolyl)pyridines

An In-depth Technical Guide to the Coordination Chemistry of 2,6-di(1,2,3-triazolyl)pyridines

Authored by: Gemini, Senior Application Scientist

Abstract

The field of coordination chemistry has seen a remarkable rise in the exploration of nitrogen-rich heterocyclic ligands, driven by their versatile coordination behaviors and the unique properties they confer upon metal complexes. Within this class, the 2,6-di(1,2,3-triazolyl)pyridine (pytri) scaffold has become a prominent ligand framework. Its tridentate NNN-donor set, combined with the modular synthesis of triazoles via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, provides a straightforward route to a wide array of ligands and their metal complexes. This technical guide offers a detailed examination of the coordination chemistry of pytri ligands, covering their synthesis, the structural analysis of their metal complexes, and their expanding applications in catalysis, materials science, and medicinal chemistry.

Introduction: The Ascendancy of 2,6-di(1,2,3-triazolyl)pyridines

2,6-di(1,2,3-triazolyl)pyridines, often abbreviated as 'pytri' or 'dtp', are a class of organic ligands that have garnered considerable interest in the scientific community.[1] The core structure consists of a central pyridine ring flanked by two 1,2,3-triazole rings. This arrangement provides a tridentate NNN-donor set that can chelate to a variety of metal ions. The true power of this ligand class lies in the synthetic accessibility and modularity afforded by the "click" chemistry approach, which allows for the facile introduction of a wide range of functional groups on the triazole rings.[2] This tunability of steric and electronic properties is a key factor in the diverse applications of their metal complexes, which range from spin-crossover materials and luminescent probes to catalysts and therapeutic agents.[3][4]

The introduction of the pyridine moiety into macrocyclic and open-chain ligand frameworks has been shown to affect both the thermodynamic properties and coordination kinetics of the resulting metal complexes.[1] The increased conformational rigidity and tunable basicity make these systems highly attractive for various applications.[1]

Synthesis of 2,6-di(1,2,3-triazolyl)pyridine Ligands: The "Click" Chemistry Advantage

The prevalence of 2,6-di(1,2,3-triazolyl)pyridine ligands is largely due to the efficiency and functional group tolerance of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[2] This reaction offers a robust and high-yielding pathway to 1,4-disubstituted 1,2,3-triazoles.[2][3]

The general synthetic strategy involves the reaction of a 2,6-diethynylpyridine precursor with a diverse range of organic azides. This modularity enables the straightforward introduction of various substituents onto the triazole rings, allowing for precise control over the ligand's steric and electronic characteristics.[5]

General Experimental Protocol for Ligand Synthesis

The following is a representative protocol for the synthesis of a 2,6-di(1,2,3-triazolyl)pyridine ligand, adapted from established literature procedures.[5]

Synthesis of 2,6-bis(1-substituted-1H-1,2,3-triazol-4-yl)pyridine:

-

Reaction Setup: In a round-bottom flask, dissolve 2,6-diethynylpyridine (1 equivalent) in a 1:1 mixture of ethanol and water.

-

Addition of Reagents: To this solution, add the desired organic azide (2.2 equivalents), sodium ascorbate (0.2 equivalents), and copper(II) sulfate pentahydrate (0.02 equivalents).

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, remove the solvents under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2,6-di(1,2,3-triazolyl)pyridine ligand.

This method's versatility allows for the synthesis of a vast library of pytri ligands with varying functionalities.

Coordination Chemistry: A Tale of Metals and Isomers

The tridentate NNN-donor set of 2,6-di(1,2,3-triazolyl)pyridines allows for the formation of stable complexes with a wide range of d- and f-block metal ions. The coordination behavior can, however, be influenced by factors such as the specific metal ion, the solvent, and the isomeric form of the ligand.

Coordination Modes and Structural Isomerism

While typically binding in a tridentate fashion, other coordination modes have been observed. For instance, iron(II) complexes of 2,6-di(1,2,3-triazol-1-yl)pyridine have shown unexpected instability in undried solvents, leading to the formation of aqua complexes where the ligand binds as a monodentate species.[6][7]

The point of attachment of the pyridine ring to the triazole moiety also plays a crucial role. Isomeric ligands such as 2,6-di(1,2,3-triazol-1-yl)pyridine, 2,6-di(1,2,3-triazol-2-yl)pyridine, and 2,6-di(1H-1,2,3-triazol-4-yl)pyridine exhibit distinct coordination properties and lead to metal complexes with different spin states and stabilities.[6][7]

Caption: Coordination modes of pytri ligands.

Iron(II) Complexes and Spin-Crossover Behavior

Iron(II) complexes of 2,6-di(triazolyl)pyridine ligands are particularly noteworthy for their spin-crossover (SCO) properties. These materials can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli like temperature, pressure, or light. This behavior is highly dependent on the ligand's isomeric form and substituents. For example, solvates of [Fe(L3)2][ClO4]2 (where L3 is 2,6-di(1H-1,2,3-triazol-4-yl)pyridine) are low-spin, while [Fe(L2)2][ClO4]2 (where L2 is 2,6-di(1,2,3-triazol-2-yl)pyridine) is high-spin.[6][7]

Complexes with Other Transition Metals

Pytri ligands also form stable complexes with a variety of other transition metals, including copper(II), cobalt(II), ruthenium(II), and palladium(II).[6][8][9] These complexes have found applications in areas such as catalysis and the development of molecular switches.[10][11][12] For instance, palladium(II) complexes have been shown to be effective catalysts for Suzuki-Miyaura coupling reactions.[11]

Lanthanide Complexes and Luminescence

The coordination of pytri ligands to lanthanide ions, such as europium(III) and terbium(III), has led to the development of highly luminescent materials.[13] The ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. These complexes have potential applications in lighting, displays, and bio-imaging.[13][14]

Applications: From Materials Science to Medicine

The tunable nature of 2,6-di(1,2,3-triazolyl)pyridine ligands has resulted in a broad spectrum of applications for their metal complexes.

Catalysis

As analogs of the well-studied terpyridine ligands, pytri complexes have shown significant promise in catalysis.[15][16][17] The tridentate coordination provides a stable platform for the metal center, while the electronic properties of the ligand can be tuned to optimize catalytic activity. As mentioned, palladium complexes have been successfully employed in cross-coupling reactions.[9][11]

Supramolecular Chemistry and Molecular Machines

The defined geometry and strong binding of pytri ligands make them excellent building blocks for supramolecular assemblies, such as catenanes and rotaxanes.[8][10][12] The ability of copper(I) and copper(II) complexes to adopt different coordination geometries has been exploited in the development of molecular switches.[10][12]

Caption: A simplified catalytic cycle for Suzuki-Miyaura coupling.

Medicinal Chemistry

The 1,2,3-triazole moiety is a known pharmacophore, and its incorporation into the pytri scaffold has opened up avenues in medicinal chemistry.[3] Ruthenium(II) complexes of pytri ligands have been investigated for their antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli.[4] Furthermore, the hybridization of the pytri core with other bioactive molecules is a promising strategy for the development of new therapeutic agents.[18] Rhenium(I) complexes have also been explored as inhibitors of carbonic anhydrase, an enzyme implicated in some cancers.[19][20]

Experimental Protocols: Synthesis and Characterization of a Representative Metal Complex

Synthesis of a Ruthenium(II) Pytri Complex

The following protocol is adapted from the synthesis of related ruthenium(II) "click" complexes.[4]

-

Preparation of Precursor: In a flask, suspend [Ru(p-cymene)Cl2]2 (1 equivalent) in ethanol.

-

Ligand Addition: Add a solution of the desired 2,6-di(1,2,3-triazolyl)pyridine ligand (2 equivalents) in dichloromethane.

-

Reaction: Reflux the mixture for 4 hours under an inert atmosphere.

-

Isolation: Cool the reaction mixture to room temperature. The precipitate is collected by filtration, washed with ethanol and diethyl ether, and dried under vacuum to yield the ruthenium(II) complex.

Characterization Techniques

A comprehensive characterization of both the ligands and their metal complexes is crucial for understanding their properties.

| Technique | Information Obtained |

| NMR Spectroscopy | Structural elucidation of the ligand and diamagnetic complexes.[21] |

| Mass Spectrometry | Determination of molecular weight and confirmation of complex formation.[22] |

| FT-IR Spectroscopy | Identification of functional groups and monitoring of coordination.[23] |

| UV-Vis Spectroscopy | Study of electronic transitions and photophysical properties.[21][24] |

| X-ray Crystallography | Definitive determination of the solid-state structure, including bond lengths and angles.[5][6][7] |

| Cyclic Voltammetry | Investigation of the redox properties of the metal complexes.[25] |

Conclusion and Future Outlook

The is a rapidly evolving field with immense potential. The synthetic accessibility via "click" chemistry provides a platform for the rational design of ligands with tailored properties. This, in turn, allows for the fine-tuning of the resulting metal complexes for specific applications. Future research will likely focus on the development of more sophisticated ligand architectures, the exploration of their coordination with a wider range of metal ions, and the expansion of their applications in areas such as sustainable catalysis, advanced materials, and targeted therapeutics. The versatility and modularity of the pytri scaffold ensure that it will remain a cornerstone of ligand design for years to come.

References

- White Rose Research Online. (n.d.). Structures and Spin States of Iron(II) Complexes of Isomeric 2,6-Di(1,2,3-triazolyl)pyridine Ligands.

- ACS Publications. (2021). Structures and Spin States of Iron(II) Complexes of Isomeric 2,6-Di(1,2,3-triazolyl)pyridine Ligands. Inorganic Chemistry.

- AIR Unimi. (n.d.). MICROREVIEW Catalytic Applications of Pyridine-Containing Macrocyclic Complexes.

- BenchChem. (2025). The Ascendancy of 2,6-di(1,2,3-triazolyl)pyridines: A Technical Guide to Their Coordination Chemistry and Applications.

- BenchChem. (2025). Synthesis of 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine Derivatives: A Technical Guide.

- BenchChem. (2025). Technical Support Center: Synthesis of 2,6-di(1,2,3-triazol-1-yl)pyridine Iron(II) Complexes.

- BenchChem. (2025). Applications of 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine in Coordination Chemistry.

- ChemRxiv. (n.d.). Supramolecular chemistry of two new bis(1,2,3-triazolyl)pyridine macrocycles: metal complexation, self–assembly and anion bind.

- (n.d.). IrIII and RuII Complexes Containing Triazole-Pyridine Ligands: Luminescence Enhancement upon Substitution with b-Cyclodextrin.

- PubMed Central. (2024). Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review.

- PMC. (2019). Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry.

- (n.d.). Metal‐Terpyridine Complexes in Catalytic Application – A Spotlight on the Last Decade.

- The Royal Society of Chemistry. (n.d.). Can Terdentate 2,6-Bis(1,2,3-Triazol-4-yl)Pyridines form Stable Coordination Compounds?.

- NIH. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.

- (2011). 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate.

- ACS Omega. (2021). Can 2-Pyridyl-1,2,3-triazole “Click” Ligands be Used to Develop Cu(I)/Cu(II) Molecular Switches?.

- Journal of Medicinal and Pharmaceutical Chemistry Research. (2022). Synthesis and characterization of some metal complexes with 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl) methoxy) methyl) pyridine and the study of their biological activities.

- NIH. (2022). Photophysical and Electrical Properties of Highly Luminescent 2/6-Triazolyl-Substituted Push–Pull Purines.

- PubMed Central. (n.d.). 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate.

- PMC. (n.d.). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis.

- ResearchGate. (2025). (PDF) Chemical and structural data of (1,2,3-triazol-4-yl)pyridine-containing coordination compounds.

- Eurasian Chemical Communications. (2022). Synthesis and characterization of some metal complexes with 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl) methoxy) methyl) pyridine and the study of their biological activities.

- New Journal of Chemistry (RSC Publishing). (n.d.). Unusual coordination of a 1,2,3-triazolyl-pyridine ligand in a Pd(ii) complex: application in the Suzuki–Miyaura coupling reaction.

- New Journal of Chemistry (RSC Publishing). (n.d.). Luminescent europium(iii) complexes containing an electron rich 1,2,3-triazolyl-pyridyl ligand.

- Semantic Scholar. (n.d.). fac-Re(CO)3 complexes of 2,6-bis(4-substituted-1,2,3-triazol-1-ylmethyl)pyridine "click" ligands: synthesis, characterisation and photophysical properties.

- BenchChem. (2025). The Coordination Chemistry of 2,6-Divinylpyridine with Transition Metals: An In-Depth Technical Guide.

- Books. (2014). Organometallic complexes with 1,2,3-triazole-derived ligands.

- ResearchGate. (n.d.). 1,2,3-Triazolyl-pyridine derivatives as chelating ligands for blue iridium(III) complexes. Photophysics and electroluminescent devices.

- PMC. (n.d.). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview.

- ResearchGate. (2025). Synthesis, Characterisation and Antimicrobial Studies of some 2,6-bis(1,2,3-Triazol-4-yl)Pyridine Ruthenium(II) “Click” Complexes.

- PMC - NIH. (2023). New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking.

- PMC - NIH. (n.d.). Can 2-Pyridyl-1,2,3-triazole “Click” Ligands be Used to Develop Cu(I)/Cu(II) Molecular Switches?.

- (2025). The synthesis and characterisation of Rh(III) complexes with pyridyl triazole ligands.

- PubMed. (n.d.). Novel Re(I) tricarbonyl coordination compounds based on 2-pyridyl-1,2,3-triazole derivatives bearing a 4-amino-substituted benzenesulfonamide arm: synthesis, crystal structure, computational studies and inhibitory activity against carbonic anhydrase I, II, and IX isoforms†.

- PMC - PubMed Central - NIH. (n.d.). Novel Re(I) tricarbonyl coordination compounds based on 2-pyridyl-1,2,3-triazole derivatives bearing a 4-amino-substituted benzenesulfonamide arm: synthesis, crystal structure, computational studies and inhibitory activity against carbonic anhydrase I, II, and IX isoforms†.

Sources

- 1. air.unimi.it [air.unimi.it]

- 2. books.rsc.org [books.rsc.org]

- 3. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Unusual coordination of a 1,2,3-triazolyl-pyridine ligand in a Pd(ii) complex: application in the Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Can 2-Pyridyl-1,2,3-triazole “Click” Ligands be Used to Develop Cu(I)/Cu(II) Molecular Switches? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Luminescent europium(iii) complexes containing an electron rich 1,2,3-triazolyl-pyridyl ligand - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Photophysical and Electrical Properties of Highly Luminescent 2/6-Triazolyl-Substituted Push–Pull Purines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel Re(I) tricarbonyl coordination compounds based on 2-pyridyl-1,2,3-triazole derivatives bearing a 4-amino-substituted benzenesulfonamide arm: synthesis, crystal structure, computational studies and inhibitory activity against carbonic anhydrase I, II, and IX isoforms† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Novel Re(I) tricarbonyl coordination compounds based on 2-pyridyl-1,2,3-triazole derivatives bearing a 4-amino-substituted benzenesulfonamide arm: synthesis, crystal structure, computational studies and inhibitory activity against carbonic anhydrase I, II, and IX isoforms† - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 23. echemcom.com [echemcom.com]

- 24. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 25. semanticscholar.org [semanticscholar.org]

A Technical Guide to the Structural Properties of 2,6-bis(1-(3-hydroxypropyl)-1,2,3-triazol-4-yl)pyridine (BHPT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) scaffold has emerged as a highly versatile and privileged tridentate ligand framework in coordination and supramolecular chemistry.[1] Its modular synthesis, enabled by the robust copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, allows for facile functionalization, thereby enabling the fine-tuning of steric and electronic properties for specific applications. This guide focuses on a key derivative, 2,6-bis(1-(3-hydroxypropyl)-1,2,3-triazol-4-yl)pyridine (BHPT), also referred to in literature as PTD (PyTri-Diol).[2][3] We provide an in-depth analysis of its synthesis, conformational behavior, solid-state structure, and coordination chemistry. The presence of terminal hydroxypropyl groups not only enhances solubility but also provides sites for further bio-conjugation, making BHPT a compound of significant interest in materials science and drug development.[4]

Synthesis of BHPT via "Click" Chemistry

The prevalence and utility of the btp ligand family are largely due to the efficiency and functional group tolerance of the CuAAC reaction. This methodology provides a high-yielding and regioselective pathway to 1,4-disubstituted 1,2,3-triazoles. The synthesis of BHPT involves the reaction of a 2,6-diethynylpyridine precursor with 3-azido-1-propanol, catalyzed by a copper(I) source.[5]

Experimental Protocol: Synthesis of BHPT

This protocol describes a generalized, robust procedure for the synthesis of BHPT.

Materials:

-

2,6-Diethynylpyridine

-

3-Azido-1-propanol

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent system (e.g., Dimethyl sulfoxide/water or similar)

-

Ethyl acetate (for extraction)

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,6-diethynylpyridine (1.0 equivalent) and 3-azido-1-propanol (2.2 equivalents) in the chosen solvent system.

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water.

-

Initiation: Add an aqueous solution of CuSO₄·5H₂O (0.1 equivalents) to the main reaction flask, followed by the dropwise addition of the sodium ascorbate solution. The reaction mixture will typically change color, indicating the formation of the active Cu(I) catalyst.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.

-

Work-up: Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Final Product: The crude product can be further purified by column chromatography on silica gel to yield BHPT as a solid.

Synthesis Workflow Diagram